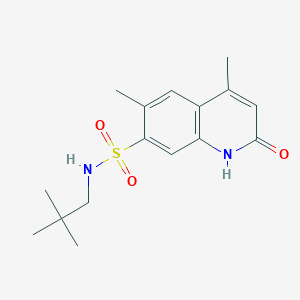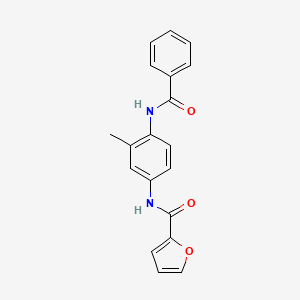![molecular formula C15H14ClN3O3 B5879905 1-[2-(3-Chlorophenyl)ethyl]-3-(3-nitrophenyl)urea](/img/structure/B5879905.png)
1-[2-(3-Chlorophenyl)ethyl]-3-(3-nitrophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(3-Chlorophenyl)ethyl]-3-(3-nitrophenyl)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group and a nitrophenyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Chlorophenyl)ethyl]-3-(3-nitrophenyl)urea typically involves the reaction of 3-chlorophenylethylamine with 3-nitrophenyl isocyanate. The reaction is carried out in an organic solvent such as benzene or toluene at room temperature. The resulting product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 1-[2-(3-Chlorophenyl)ethyl]-3-(3-nitrophenyl)urea can undergo various chemical reactions, including
Properties
IUPAC Name |
1-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c16-12-4-1-3-11(9-12)7-8-17-15(20)18-13-5-2-6-14(10-13)19(21)22/h1-6,9-10H,7-8H2,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPQHUNBAVOUPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCNC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 2-(4-bromophenoxy)propanoate](/img/structure/B5879828.png)
![4-METHYL-5,7-BIS[(3-METHYL-2-BUTENYL)OXY]-2H-CHROMEN-2-ONE](/img/structure/B5879835.png)
![1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5879862.png)


![N-BENZYL-N-{[(2Z)-3-OXO-2,3-DIHYDRO-1-BENZOTHIOPHEN-2-YLIDENE]METHYL}PROPANAMIDE](/img/structure/B5879871.png)
![5-((E)-1-{2,5-DIMETHYL-1-[3-(TRIFLUOROMETHYL)PHENYL]-1H-PYRROL-3-YL}METHYLIDENE)-1H-IMIDAZOLE-2,4(3H,5H)-DIONE](/img/structure/B5879880.png)


![5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5879890.png)
![2-(4-chlorophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5879898.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5879910.png)
![1-[3-(3,4-dichlorophenyl)acryloyl]azepane](/img/structure/B5879911.png)
![N-[(2H-13-BENZODIOXOL-5-YL)METHYL]-5-METHYLFURAN-2-CARBOXAMIDE](/img/structure/B5879913.png)
